molecular formula C22H27NO4S B10930952 Methyl 6-tert-butyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-tert-butyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10930952
M. Wt: 401.5 g/mol
InChI Key: OILYVSLDYMYOQO-UHFFFAOYSA-N
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Description

METHYL 6-(TERT-BUTYL)-2-[(4-METHOXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a benzothiophene core This compound is notable for its unique structural components, including a tert-butyl group, a methoxybenzoyl amide, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-(TERT-BUTYL)-2-[(4-METHOXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Amidation with 4-Methoxybenzoyl Chloride: The amide bond is formed by reacting the benzothiophene derivative with 4-methoxybenzoyl chloride in the presence of a base.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Flow microreactors, for example, have been shown to facilitate the direct introduction of tert-butoxycarbonyl groups in a sustainable manner .

Chemical Reactions Analysis

Types of Reactions

METHYL 6-(TERT-BUTYL)-2-[(4-METHOXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, manganese catalysts, nonafluoro-tert-butyl alcohol.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

    Oxidation: Primary alcohols from the oxidation of tert-butyl groups.

    Reduction: Alcohols from the reduction of carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 6-(TERT-BUTYL)-2-[(4-METHOXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the methoxybenzoyl amide moiety may interact with enzyme active sites, inhibiting their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and conformational rigidity .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 6-(TERT-BUTYL)-2-[(4-HYDROXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • METHYL 6-(TERT-BUTYL)-2-[(4-CHLOROBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

METHYL 6-(TERT-BUTYL)-2-[(4-METHOXYBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the methoxy group, which can significantly alter its electronic properties and reactivity compared to its analogs with different substituents. This uniqueness can lead to distinct biological activities and chemical behaviors.

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 6-tert-butyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H27NO4S/c1-22(2,3)14-8-11-16-17(12-14)28-20(18(16)21(25)27-5)23-19(24)13-6-9-15(26-4)10-7-13/h6-7,9-10,14H,8,11-12H2,1-5H3,(H,23,24)

InChI Key

OILYVSLDYMYOQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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